molecular formula C16H17N3O2 B11174614 4-(butanoylamino)-N-(pyridin-3-yl)benzamide

4-(butanoylamino)-N-(pyridin-3-yl)benzamide

Cat. No.: B11174614
M. Wt: 283.32 g/mol
InChI Key: VJMRAJWQFXHGDG-UHFFFAOYSA-N
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Description

4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butanamido group attached to a pyridin-3-yl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE typically involves the reaction of 4-aminobutanoic acid with pyridin-3-yl benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound may also interact with enzymes and proteins involved in various biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-yl)benzamide: Similar structure but with a different position of the pyridine ring.

    N-(Pyridin-2-yl)benzamide: Another structural isomer with the pyridine ring at a different position.

    N-(Pyridazin-3-yl)benzamide: Contains a pyridazine ring instead of pyridine.

Uniqueness

4-BUTANAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE is unique due to the presence of the butanamido group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-(butanoylamino)-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-8-6-12(7-9-13)16(21)19-14-5-3-10-17-11-14/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21)

InChI Key

VJMRAJWQFXHGDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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